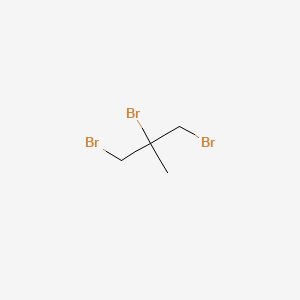

1,2,3-Tribromo-2-methylpropane

Descripción

Contextualization of Alkane Bromination in Modern Synthetic Chemistry

The introduction of bromine atoms into an alkane framework, known as bromination, is a fundamental transformation in synthetic organic chemistry. masterorganicchemistry.com This process is valuable because it converts relatively inert alkanes into more reactive bromoalkanes, which can then participate in a wide array of subsequent reactions. masterorganicchemistry.comdocbrown.info Free-radical bromination, often initiated by heat or light, is a common method for this purpose. stackexchange.comlibretexts.org A key advantage of bromination over other halogenations, such as chlorination, is its often-higher selectivity for substituting hydrogen atoms at more substituted carbon centers. masterorganicchemistry.com This selectivity allows for a greater degree of control in the synthesis of specific target molecules. masterorganicchemistry.com Modern advancements in this field have also seen the development of more sophisticated methods, including the use of N-bromoamides under visible light, to achieve site-selective bromination of unactivated C-H bonds.

The ability to selectively introduce bromine atoms opens up a gateway to a multitude of functional group interconversions. Bromoalkanes are versatile precursors for the formation of alcohols, ethers, amines, and new carbon-carbon bonds through coupling reactions. This versatility underscores the strategic importance of alkane bromination in the design and execution of complex synthetic routes.

Research Significance of 1,2,3-Tribromo-2-methylpropane as a Model Compound and Synthetic Intermediate

Within the broader class of polyhalogenated alkanes, this compound (C₄H₇Br₃) holds particular interest for researchers. ontosight.ai Its structure, featuring bromine atoms on primary and tertiary carbons, presents a unique platform for studying the interplay of steric and electronic effects on reaction outcomes. The molecule's high degree of functionalization with reactive bromine atoms makes it a valuable intermediate in the synthesis of other organic compounds. ontosight.aicymitquimica.com

The reactivity of this compound is characterized by its susceptibility to both substitution and elimination reactions. The bromine atoms can be displaced by various nucleophiles, and the compound can undergo dehydrohalogenation to form unsaturated products. This reactivity profile allows for its use in the construction of diverse molecular frameworks. For instance, it can serve as a precursor in the synthesis of other halogenated compounds or be used to introduce the 2-methyl-1,3-propenyl unit into larger molecules.

The study of this compound also contributes to a more fundamental understanding of reaction mechanisms in polyhalogenated systems. Investigating its reactions provides insights into the relative reactivity of different carbon-bromine bonds within the same molecule and the factors that govern regioselectivity in elimination reactions. This knowledge is crucial for the rational design of synthetic strategies involving other polyhalogenated substrates. researchgate.net

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₄H₇Br₃ |

| Molecular Weight | 294.81 g/mol |

| Boiling Point | 222-225 °C at 75 Torr |

| Density | 2.1935 g/cm³ at 22 °C |

| Refractive Index | 1.565 |

| Flash Point | 91.2 °C |

| CAS Number | 631-28-7 |

Note: The data in this table is compiled from various chemical data sources. echemi.comsigmaaldrich.comchemeo.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-tribromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br3/c1-4(7,2-5)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRQLILPXCJMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212428 | |

| Record name | 1,2,3-Tribromo-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-28-7 | |

| Record name | 1,2,3-Tribromo-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Tribromo-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Tribromo-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-tribromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIBROMO-2-METHYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2KI49WEYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,3 Tribromo 2 Methylpropane

Direct Halogenation Approaches to Polybrominated Alkanes

Direct halogenation represents a primary route for the synthesis of polybrominated alkanes, including 1,2,3-tribromo-2-methylpropane. This method involves the direct reaction of a hydrocarbon with elemental bromine, typically under conditions that promote the formation of free radicals.

Radical Bromination Pathways of Branched Alkanes

The synthesis of this compound can be envisioned through the radical bromination of a suitable branched alkane precursor, such as isobutane (B21531) (2-methylpropane). This process occurs via a free-radical chain mechanism, which is initiated by the homolytic cleavage of the bromine-bromine bond, often facilitated by UV light or heat. byjus.comlibretexts.org The resulting bromine radicals are highly reactive and can abstract hydrogen atoms from the alkane, generating an alkyl radical. byjus.com This alkyl radical then reacts with a molecule of bromine to form the brominated product and another bromine radical, which continues the chain reaction. byjus.comlibretexts.org

The mechanism of free-radical bromination proceeds in three main stages: byjus.comlibretexts.org

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•) under the influence of UV radiation. byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the branched alkane, leading to the formation of an alkyl radical and hydrogen bromide (HBr). This alkyl radical then reacts with another bromine molecule to yield the brominated alkane and a new bromine radical, which can continue the reaction cycle. byjus.com

Termination: The reaction ceases when radicals combine with each other in various ways, such as two bromine radicals forming a bromine molecule, or an alkyl radical and a bromine radical combining to form the bromoalkane. byjus.com

Due to the stability of tertiary radicals, the initial bromination of isobutane would preferentially occur at the tertiary carbon, yielding tert-butyl bromide. Subsequent bromination steps would then proceed to substitute hydrogens on the methyl groups.

Stereochemical and Regiochemical Considerations in Bromination Reactions

In the context of synthesizing this compound, both stereochemistry and regiochemistry are critical factors. The regioselectivity of radical bromination is notably high, favoring the substitution of hydrogens at more substituted carbon atoms. organicchemistrytutor.com This is because the stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. For a branched alkane like isobutane, the tertiary hydrogen is abstracted much more readily than the primary hydrogens.

When a radical substitution reaction generates a stereocenter, the stereochemical outcome is influenced by the geometry of the intermediate radical. pressbooks.publibretexts.org Alkyl radicals are typically trigonal planar, meaning that the subsequent attack by a bromine molecule can occur from either face of the radical with equal probability. pressbooks.publibretexts.org This generally leads to the formation of a racemic mixture if a new chiral center is created. pressbooks.publibretexts.org In the case of producing this compound, which has a chiral center at the C2 position, the final bromination step would likely result in a racemic mixture of the (R) and (S) enantiomers.

Indirect Synthetic Routes via Precursor Modification

Indirect methods provide alternative pathways to this compound, starting from molecules that already contain some of the required bromine atoms or a reactive functional group that can be converted to a bromide.

Elaboration of Monobrominated or Dibrominated Precursors

The synthesis of this compound can be achieved by starting with precursors that are already partially brominated. For instance, a suitable precursor would be a monobrominated or dibrominated version of 2-methylpropane. One potential synthetic route involves the addition of bromine to an unsaturated precursor like 3-bromo-2-methylpropene. The addition of bromine across the double bond would yield this compound.

Another approach could involve the conversion of hydroxyl groups in a precursor molecule to bromine atoms. For example, starting with a diol or a bromo-alcohol could provide a framework for introducing the remaining bromine atoms through substitution reactions.

Mechanistic Investigations of Bromine Addition Reactions to Unsaturated Systems

The addition of bromine to an alkene is a well-studied reaction that proceeds via an electrophilic addition mechanism. docbrown.info When a bromine molecule approaches an alkene, the electron-rich double bond induces a dipole in the bromine molecule, making one bromine atom electrophilic. libretexts.orgsavemyexams.com The π electrons of the alkene attack the electrophilic bromine, leading to the formation of a cyclic bromonium ion intermediate. pressbooks.pubpearson.com This intermediate is a three-membered ring containing a positively charged bromine atom. libretexts.orgpressbooks.pub

In the second step, a nucleophile, which can be a bromide ion (Br⁻) generated in the first step, attacks one of the carbon atoms of the bromonium ion. pressbooks.pub This attack occurs from the side opposite to the bromonium ring, resulting in an anti-addition of the two bromine atoms across the double bond. pressbooks.pubmasterorganicchemistry.com This stereospecificity is a key feature of this reaction. pressbooks.publibretexts.org If the alkene is unsymmetrical, the nucleophilic attack will preferentially occur at the more substituted carbon atom, following Markovnikov's rule in cases where water or an alcohol acts as the nucleophile. libretexts.org For the synthesis of this compound from 3-bromo-2-methylpropene, the addition of Br₂ would proceed through the formation of a bromonium ion, followed by the attack of a bromide ion.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

To maximize the yield and selectivity of this compound synthesis, careful optimization of reaction conditions is essential. Key parameters that can be adjusted include temperature, solvent, and the choice of brominating agent.

For radical bromination reactions, the concentration of the reactants is a crucial factor. Using a large excess of the alkane can favor the formation of the monobrominated product, while an excess of the halogenating agent will promote polyhalogenation. libretexts.org The reaction temperature also plays a significant role; higher temperatures can sometimes lead to a decrease in selectivity. scielo.br

In the case of electrophilic addition of bromine to an alkene, the choice of solvent can influence the reaction outcome. Non-participating solvents like dichloromethane (B109758) or carbon tetrachloride will lead to the formation of the dibromo product. pressbooks.pub However, if a nucleophilic solvent like water is used, a mixture of products, including a bromohydrin, can be formed. libretexts.org

The selection of the brominating agent is another important consideration. While elemental bromine (Br₂) is commonly used, other reagents such as N-bromosuccinimide (NBS) can be employed, particularly for allylic bromination. The optimization process often involves systematically varying these conditions to find the ideal balance that favors the desired product, this compound, while minimizing the formation of byproducts. researchgate.net

Below is a table summarizing the effects of various reaction parameters on the synthesis of brominated alkanes.

Influence of Solvents and Catalysts in Bromination

The synthesis of halogenated compounds, including this compound, is profoundly influenced by the selection of solvents and catalysts. These components can dictate reaction rates, selectivity, and yield by altering the reaction environment and mechanism. osti.gov Solvents can affect the free energy of reactants, intermediates, and transition states, while catalysts provide alternative reaction pathways with lower activation energies. osti.govedu.krd

Research into bromination reactions demonstrates that solvent polarity plays a critical role. Polar solvents can stabilize charged intermediates, such as the bromonium ion or carbocations that form during the electrophilic addition of bromine to an alkene. masterorganicchemistry.com For instance, polar protic solvents like water and ethanol (B145695) are known to stabilize carbocations, which can accelerate reactions proceeding through such intermediates. Conversely, non-polar solvents like carbon tetrachloride are often used when participation from the solvent is undesirable, aiming to ensure that only the brominating agent adds to the substrate. masterorganicchemistry.com In some systems, the choice of solvent is primarily determined by the solubility of the reactants, with polarity having a less pronounced effect on the reaction rate itself. nih.gov

The interaction between the solvent and the catalyst is also a key consideration. In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the solvent can impact the dispersion of the active catalytic component on its support. mdpi.com For example, when using a nonpolar carrier like activated carbon, adjusting the solvent's polarity can improve the distribution of a polar active component, preventing pore blockage and enhancing catalytic activity. mdpi.com

Catalysts are employed to enhance the efficiency and selectivity of bromination. Acid catalysts, such as concentrated sulfuric acid, are used in reactions like the conversion of alcohols to alkyl halides. In other contexts, phase transfer catalysts (PTCs) are utilized to facilitate reactions between reactants in different phases, such as in the solvent-free nucleophilic substitution reactions of brominated polymers. researchgate.net The use of catalytic methods is generally preferred over stoichiometric reagents as it improves reaction efficiency and minimizes waste. edu.krd

Table 1: Influence of Solvent Type on Bromination Reactions

| Solvent Type | Examples | Influence on Bromination Reactions |

|---|---|---|

| Polar Protic | Water, Ethanol | Stabilizes carbocation intermediates, potentially accelerating reaction rates. Can also act as a nucleophile, leading to byproducts (e.g., bromohydrins). masterorganicchemistry.com |

| Polar Aprotic | Dichloromethane (DCM), Acetonitrile | Capable of dissolving diverse substrates and can lower transition state energy barriers. researchgate.net A DCM-water biphasic system has been found to be optimal for certain brominations. organic-chemistry.org |

| Non-Polar | Carbon Tetrachloride (CCl₄), Hexane | Used as inert solvents when solvent participation is to be avoided. masterorganicchemistry.com May have an inhibitory effect if they form complexes with the catalyst. researchgate.net |

Table 2: Selected Catalyst Systems in Bromination

| Catalyst System | Example(s) | Role and Mechanism |

|---|---|---|

| Acid Catalysis | Concentrated Sulfuric Acid (H₂SO₄) | Used in the synthesis of alkyl halides from alcohols, facilitating the formation of a carbocation intermediate. |

| Phase Transfer Catalysis (PTC) | Tetraalkylammonium halides | Activates salts (e.g., carboxylates) to enable nucleophilic substitution on brominated substrates, often under solvent-free conditions. researchgate.net |

| Metal Halide Catalysis | Various metal halide compounds | Can act as a Lewis acid to facilitate bromination reactions. google.com |

| Photocatalysis | Visible Light | Used in conjunction with reagents like HBr-H₂O₂ to activate benzyl (B1604629) position functionalization in the absence of metal catalysts. researchgate.net |

Green Chemistry Principles in Halogenation Research

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to design products and processes that reduce or eliminate the use and generation of hazardous substances. openstax.orgresearchgate.net These principles are particularly relevant in halogenation reactions, which have traditionally employed toxic and corrosive reagents like molecular bromine (Br₂). nih.govmdpi.com Key green chemistry goals include waste prevention, maximizing atom economy, using safer solvents and reagents, and employing catalysis. openstax.orgacs.org

A significant focus of green halogenation research is the replacement of molecular bromine with safer, more environmentally benign alternatives. These alternative systems often generate the active brominating species in situ from more stable and less hazardous precursors. This approach avoids the risks associated with transporting and handling liquid bromine and can reduce the formation of hazardous byproducts. organic-chemistry.orgrsc.org For example, mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium provide an efficient and practical alternative to liquid bromine. rsc.org Another method involves the oxidation of potassium bromide (KBr) with a non-toxic oxidant like orthoperiodic acid. organic-chemistry.org

The use of safer solvents is another cornerstone of green chemistry. acs.org Research has demonstrated the efficacy of greener solvents, such as ethanol, as replacements for chlorinated solvents like methylene (B1212753) chloride. researchgate.net In some cases, reactions can be performed "on water" without the need for organic solvents or added catalysts. researchgate.net

Catalysis is a powerful tool for making chemical processes greener. Catalytic reactions are preferred over stoichiometric ones because they reduce waste, require less energy, and can offer greater product selectivity. edu.krd Electrochemical methods represent a frontier in green bromination, using electrons as a "traceless" reagent to generate bromine in situ from bromide salts. This technique eliminates the need for chemical oxidants and allows for precise control over the reaction. mdpi.com

The application of these principles aims to create synthetic pathways that are not only efficient but also sustainable and safe.

Table 3: Examples of Green Brominating Systems

| Brominating System | Reagents | Advantages and Research Findings |

|---|---|---|

| Pyridinium Tribromide | Pyridinium tribromide | A stable, crystalline solid that is less toxic and easier to handle than liquid bromine. researchgate.netacs.org |

| Hydrogen Peroxide/Hydrobromic Acid | H₂O₂ and HBr | An effective brominating system where H₂O₂ acts as an in situ oxidant; H₂O₂-HBr can be more reactive than NBS for certain reactions. researchgate.netacs.org |

| Bromide/Orthoperiodic Acid | KBr and H₅IO₆ | An efficient method for the bromination of alkenes at room temperature, avoiding toxic molecular bromine. organic-chemistry.org |

| Bromide/Bromate Couple | NaBr and NaBrO₃ | Stable, inexpensive, and non-hazardous solid reagents that can be used in an aqueous acidic medium under ambient conditions. rsc.org |

| Electrochemical Generation | Bromide salts (e.g., NaBr, LiBr) and electricity | Generates bromine in situ without chemical oxidants, using electrons as a clean reagent. Offers high sustainability and control. mdpi.com |

Reactivity and Transformation Pathways of 1,2,3 Tribromo 2 Methylpropane

Nucleophilic Substitution Reactions Involving Bromine Centers

Nucleophilic substitution reactions are a cornerstone of the reactivity of 1,2,3-tribromo-2-methylpropane, where the bromine atoms act as leaving groups when attacked by electron-rich species (nucleophiles). ncert.nic.in The molecule presents different types of carbon-bromine bonds: two primary (at C1 and C3) and one quaternary (at C2), which significantly influences the reaction pathways.

Mechanistic Studies of SN1 and SN2 Pathways in Polybromoalkanes

The substitution of halogens in haloalkanes can proceed through two primary mechanisms: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). masterorganicchemistry.comsavemyexams.com The SN1 mechanism is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.orgsaskoer.ca This pathway is favored for tertiary substrates, such as the bromine atom at the C2 position of this compound, due to the stability of the resulting tertiary carbocation. savemyexams.comchemist.sg The stability of this carbocation is enhanced by the electron-donating inductive effect of the three attached alkyl groups (in this case, a methyl and two bromomethyl groups). chemist.sg

Regioselectivity and Stereoselectivity of Nucleophilic Attack

Regioselectivity in nucleophilic substitution of this compound refers to which of the bromine atoms is preferentially replaced. The primary bromines at C1 and C3 are more accessible to nucleophilic attack via an SN2 mechanism due to lower steric hindrance compared to the quaternary center. libretexts.org However, under conditions that favor carbocation formation (polar protic solvents), an SN1 reaction at the C2 position could potentially occur. libretexts.org

Stereoselectivity is a key feature of these reactions. SN2 reactions are stereospecific and proceed with an inversion of configuration at the reaction center, as the nucleophile attacks from the side opposite to the leaving group. uzh.ch In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, are not stereoselective. saskoer.ca The nucleophile can attack the carbocation from either face, leading to a mixture of stereoisomers if the carbon was a stereocenter. saskoer.ca

Effects of Steric Hindrance and Electronic Factors on Reactivity

Electronically, the three electronegative bromine atoms create partial positive charges on the carbon atoms they are attached to, making them electrophilic and susceptible to nucleophilic attack. However, the electron-withdrawing nature of the bromine atoms can also destabilize any developing positive charge in a potential carbocation intermediate, which would disfavor an SN1 pathway. The stability of the tertiary carbocation that would form upon departure of the C2-bromine is a key factor in determining if an SN1 reaction can occur. chemist.sg

Elimination Reactions Leading to Unsaturated Systems

In the presence of a strong base, this compound can undergo elimination reactions, where a hydrogen atom and a bromine atom are removed from adjacent carbons to form a double bond (an alkene). mgscience.ac.in These reactions, known as dehydrobromination, compete with nucleophilic substitution. msu.edu

Dehydrobromination Mechanisms and Product Distribution (Alkenes, Alkynes)

Dehydrobromination can occur via two main mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). The E2 mechanism is a single-step process where the base removes a proton, and the leaving group departs simultaneously to form the alkene. libretexts.org This pathway is favored by strong, bulky bases. The E1 mechanism is a two-step process that begins with the formation of a carbocation, followed by the removal of a proton by a base. mgscience.ac.in

The structure of this compound allows for the formation of different alkene products depending on which hydrogen and bromine atoms are eliminated. For instance, elimination of HBr from C1 and C2 could lead to the formation of 1,3-dibromo-2-methylpropene. Further elimination from this product could potentially lead to the formation of an alkyne or a diene. The specific products formed will depend on the reaction conditions, including the strength and concentration of the base, the solvent, and the temperature. youtube.com

Stereospecificity and Regioselectivity in Reductive Elimination

Reductive elimination is a type of reaction where two groups are eliminated from a central atom, leading to a reduction in its oxidation state. libretexts.org While more commonly discussed in the context of organometallic chemistry, similar principles can apply to the reactions of polyhalogenated alkanes. In the context of this compound, treatment with certain reducing agents could lead to the elimination of two bromine atoms.

The stereochemistry of elimination reactions is often specific. E2 reactions, for example, typically proceed via an anti-periplanar arrangement of the proton and the leaving group, meaning they are on opposite sides of the C-C bond. mgscience.ac.in This requirement can dictate the stereochemical outcome of the reaction.

Regioselectivity in elimination reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org However, if a sterically hindered base is used, the Hofmann rule may be followed, leading to the formation of the less substituted alkene. libretexts.org In the case of this compound, the presence of multiple bromine atoms and a branched structure can lead to complex product mixtures, and the regioselectivity will be highly dependent on the specific reaction conditions.

Data Tables

Table 1: Nucleophilic Substitution Reaction Pathways

| Feature | SN1 Mechanism | SN2 Mechanism | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | C2 is tertiary, C1 and C3 are primary. savemyexams.com |

| Kinetics | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Nucleophile] | Reaction rate can help determine the dominant pathway. savemyexams.comlibretexts.org |

| Intermediate | Carbocation | None (Transition State) | Stability of the tertiary carbocation at C2 is key for SN1. saskoer.cachemist.sg |

| Stereochemistry | Racemization | Inversion of configuration | Important for reactions at chiral centers. saskoer.cauzh.ch |

| Solvent | Polar Protic | Polar Aprotic | Solvent choice can favor one mechanism over the other. libretexts.orguzh.ch |

Table 2: Elimination Reaction Pathways

| Feature | E1 Mechanism | E2 Mechanism | Relevance to this compound |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | Favored due to the tertiary nature of the C2 position. mgscience.ac.in |

| Base | Weak base is sufficient | Strong base required | A strong base will favor E2. libretexts.org |

| Kinetics | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Base] | Kinetic studies can elucidate the mechanism. libretexts.org |

| Intermediate | Carbocation | None (Transition State) | E1 proceeds through the same carbocation as SN1. mgscience.ac.in |

| Regioselectivity | Zaitsev's Rule (more substituted alkene) | Zaitsev's or Hofmann's Rule | Product distribution depends on the base used. libretexts.org |

Base-Mediated vs. Metal-Mediated Elimination Strategies

The elimination reactions of this compound, a tertiary alkyl halide, can proceed through different pathways depending on the reaction conditions, particularly the nature of the base or metal involved. The primary products of dehydrobromination are expected to be alkenes, such as 2,3-dibromo-2-methyl-1-propene and 3-bromo-2-(bromomethyl)prop-1-ene. tandfonline.comnih.gov

Base-Mediated Elimination:

In base-mediated eliminations, the strength of the base plays a crucial role in determining the reaction mechanism (E1 or E2). numberanalytics.commasterorganicchemistry.com

E1 Mechanism: With weak bases in polar protic solvents, this compound is expected to undergo elimination via the E1 mechanism. This process involves the formation of a tertiary carbocation intermediate, which is relatively stable. The rate of this unimolecular reaction primarily depends on the concentration of the substrate. crunchchemistry.co.ukiitk.ac.in

E2 Mechanism: Strong, non-bulky bases, especially in polar aprotic solvents, favor the E2 mechanism. numberanalytics.comlibretexts.org This is a concerted, bimolecular reaction where the base abstracts a proton simultaneously with the departure of a bromide leaving group. libretexts.org The rate is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com For this compound, there are two types of β-hydrogens that can be abstracted, leading to a mixture of isomeric alkenes. According to Zaitsev's rule, the more substituted alkene is typically the major product when using small, strong bases. libretexts.org However, the use of sterically hindered (bulky) bases, such as potassium tert-butoxide, would favor the formation of the less substituted (Hofmann) product due to steric hindrance. crunchchemistry.co.uk

Metal-Mediated Elimination:

Metal-mediated eliminations, for instance, using zinc dust, can also effect the dehydrohalogenation of alkyl halides. This type of reaction often proceeds via a different mechanism, potentially involving organometallic intermediates, and can sometimes offer different selectivity compared to base-mediated pathways.

The choice between base-mediated and metal-mediated strategies allows for a degree of control over the product distribution, as summarized in the table below.

| Strategy | Reagent Type | Probable Mechanism | Expected Major Product(s) |

| Base-Mediated | Weak Base (e.g., H₂O, ROH) | E1 | Mixture, likely favoring the more stable alkene |

| Strong, non-bulky base (e.g., NaOH, EtO⁻) | E2 | Zaitsev product (more substituted alkene) | |

| Strong, bulky base (e.g., t-BuOK) | E2 | Hofmann product (less substituted alkene) | |

| Metal-Mediated | Reducing Metal (e.g., Zn) | Organometallic intermediate | Potentially different isomeric ratios |

Rearrangement Reactions and Skeletal Modifications

The carbon skeleton of this compound possesses the potential for rearrangement under specific reaction conditions, particularly those that involve carbocationic intermediates. Such rearrangements are fundamental in organic chemistry for accessing structurally diverse molecules. vaia.com

Should a carbocation be formed at the tertiary C2 position (for example, during an E1 elimination), the possibility of a 1,2-hydride or 1,2-alkyl (methyl) shift is low because the initial tertiary carbocation is already relatively stable. However, if reaction conditions could induce the formation of a primary carbocation at C1 or C3 through the loss of a bromide ion (a less likely event), a subsequent 1,2-hydride or 1,2-methanide shift could occur to form the more stable tertiary carbocation.

While specific literature on the skeletal modifications of this compound is not abundant, the synthesis of related compounds like 3-bromo-2,2-bis(bromomethyl)-1-propanol from 2,2-bis(bromomethyl) propanediol (B1597323) suggests that complex transformations involving rearrangements are possible within this structural framework. tandfonline.com

Metal-Mediated Transformations and Cross-Coupling Precursors

The presence of multiple carbon-bromine bonds makes this compound a potential substrate for various metal-mediated transformations, including the formation of organometallic reagents and subsequent participation in cross-coupling reactions. cymitquimica.com

Formation and Reactivity of Organometallic Species

Organometallic compounds, which feature a direct carbon-metal bond, are powerful nucleophiles in organic synthesis. ctdbase.orglibretexts.org this compound could theoretically be converted into organometallic reagents, such as Grignard or organolithium compounds.

The formation of such a reagent would typically involve the reaction of the alkyl halide with a metal like magnesium (for Grignard reagents) or lithium (for organolithium reagents) in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orguni-muenchen.de The reactivity of the C-Br bonds would likely lead to the formation of a mixture of mono-, di-, and tri-metallic species, depending on the stoichiometry of the metal used.

Expected Formation of an Organometallic Reagent:

Reaction: R-Br + 2Li → R-Li + LiBr

Reactivity: The resulting organometallic species would be a strong nucleophile and a strong base. It would readily react with electrophiles such as carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. libretexts.orglibretexts.org It would also be highly reactive towards compounds with acidic protons, such as water and alcohols. libretexts.org

Applications in Catalytic Coupling Reactions

Organometallic reagents derived from this compound, or the parent compound itself, could serve as precursors in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions. libretexts.org These reactions are fundamental for the formation of new carbon-carbon bonds.

For instance, if a mono-organometallic derivative of this compound were formed, it could be coupled with an aryl or vinyl halide in the presence of a palladium catalyst to introduce a new organic moiety onto the methylpropane skeleton. Conversely, this compound itself could act as the electrophilic partner in a coupling reaction with a pre-formed organometallic reagent. While a related compound, 1,3-dibromo-2-methyl propane, is noted for its use in cross-coupling reactions, the direct application of this compound is less documented. cymitquimica.com

The table below outlines potential cross-coupling scenarios.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Potential Product Type |

| Suzuki | R-B(OR)₂ | This compound | Pd(0) complex | Aryl- or vinyl-substituted methylpropane |

| Stille | R-Sn(Alkyl)₃ | This compound | Pd(0) complex | Aryl-, vinyl-, or alkyl-substituted methylpropane |

| Negishi | Organozinc reagent from this compound | R-X (Aryl/Vinyl Halide) | Pd(0) or Ni(0) complex | Substituted methylpropane with a new C-C bond |

Advanced Spectroscopic and Computational Characterization of 1,2,3 Tribromo 2 Methylpropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 1,2,3-tribromo-2-methylpropane, NMR techniques provide detailed insights into its connectivity, stereochemistry, and conformational dynamics.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to assembling the molecular puzzle of this compound.

¹H NMR: The proton NMR spectrum is predicted to show two distinct signals. The three protons of the methyl group (C1) are chemically equivalent and would appear as a singlet, as there are no adjacent protons for spin-spin coupling. The two methylene (B1212753) groups (C1' and C3) are diastereotopic due to the chiral center at C2. This means the protons on C1' and C3 are also diastereotopic and would likely present as complex multiplets, possibly an AB quartet system if coupling constants are resolved.

¹³C NMR: The carbon NMR spectrum is expected to display four unique resonances corresponding to the four carbon atoms in the molecule: the methyl carbon, the quaternary carbon (C2), and the two non-equivalent brominated methylene carbons.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton couplings. A cross-peak would be expected between the signals of the diastereotopic protons on C1' and C3, confirming their geminal and vicinal relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. ipb.pt It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon resonances.

These advanced NMR techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals and confirm the molecular structure of this compound. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₃ | Singlet | ~25-35 | C2, C1' |

| -C(Br)- | - | ~60-70 | - |

| -CH₂Br (C1') | Multiplet (Diastereotopic) | ~35-45 | C2, -CH₃ |

| -CH₂Br (C3) | Multiplet (Diastereotopic) | ~35-45 | C2 |

Note: Chemical shifts are estimations based on typical values for similar structural motifs.

The precise values of chemical shifts and coupling constants are sensitive to the local electronic environment and geometry of the molecule.

Chemical Shifts: The electron-withdrawing effect of the bromine atoms causes a downfield shift (higher ppm values) for nearby protons and carbons. The quaternary carbon (C2), being bonded to three bromine atoms (directly and indirectly), and the methylene carbons (C1' and C3) are expected to resonate at significantly lower fields compared to their non-halogenated analogs.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants for the methylene protons can provide valuable information about the preferred solution-state conformation of the molecule. For instance, different rotational isomers (rotamers) around the C2-C1' and C2-C3 bonds would exhibit distinct sets of coupling constants.

A study on halogenated propanes and their methylated derivatives noted that steric effects play a significant role in their properties, which is a manifestation of their underlying stereochemistry and conformation. nih.gov

Molecules are not static entities; they undergo various dynamic processes, such as bond rotation and conformational changes. Dynamic NMR (DNMR) is a technique used to study these processes when their rates are comparable to the NMR timescale.

For this compound, rotation around the C-C single bonds may be hindered due to the steric bulk of the three bromine atoms and the methyl group. At low temperatures, this restricted rotation could lead to the observation of distinct signals for different stable conformers. As the temperature is increased, the rate of interconversion between these conformers increases. If the rate becomes fast enough, the separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. While specific DNMR studies on this compound are not widely reported, the principles have been applied to study the dynamics of propane and other small molecules in various environments. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing insights into molecular conformation.

The IR spectrum of this compound, recorded as a solution in carbon tetrachloride and carbon disulfide, shows several characteristic absorption bands. nist.gov

C-H Stretching: Absorptions in the region of 2845-2975 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups. docbrown.info

C-H Bending: Bands observed between approximately 1270 cm⁻¹ and 1480 cm⁻¹ correspond to the bending or deformation vibrations of the C-H bonds. docbrown.info

C-Br Stretching: The stretching vibrations of the carbon-bromine bonds typically occur in the fingerprint region of the spectrum, generally below 700 cm⁻¹. These absorptions are often strong and can be diagnostic for bromoalkanes.

A Raman spectrum, while not found in the reviewed literature, would provide complementary information. Vibrations that are symmetric and result in a change in polarizability are typically strong in Raman spectra, whereas vibrations that cause a change in dipole moment are strong in IR. Therefore, symmetric C-Br stretching modes might be more prominent in a Raman spectrum.

Table 2: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2970 | Medium | Asymmetric C-H stretch (CH₃) |

| ~2930 | Medium | Asymmetric C-H stretch (CH₂) |

| ~2870 | Medium | Symmetric C-H stretch (CH₃) |

| ~1460 | Medium | C-H bending (CH₂) |

| ~1430 | Medium | Asymmetric C-H bending (CH₃) |

| ~1380 | Medium | Symmetric C-H bending (CH₃) |

| Below 700 | Strong | C-Br stretching |

Source: Data adapted from the NIST Chemistry WebBook. nist.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound is expected to be highly characteristic due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.7% and 49.3%, respectively). docbrown.info This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion (M⁺) peak would appear as a cluster of peaks corresponding to the different combinations of these isotopes (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺), with a characteristic intensity ratio.

Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for haloalkanes include:

Loss of a Halogen Radical: Cleavage of a C-Br bond, which is relatively weak, would be a favored process, leading to the formation of a [C₄H₇Br₂]⁺ ion. chemguide.co.uk

Loss of HBr: Elimination of a hydrogen bromide molecule could lead to a [C₄H₆Br₂]⁺˙ ion.

C-C Bond Cleavage: Scission of carbon-carbon bonds can also occur, often leading to the formation of stable carbocations. For example, fragmentation could produce ions like [CH₂Br]⁺ or [C₃H₅Br₂]⁺. The base peak in the spectrum of many branched bromoalkanes is often a stable carbocation. docbrown.infochemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value of an ion to several decimal places. This high accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₄H₇Br₃), HRMS would provide an exact mass measurement that distinguishes it from any other compound with the same nominal mass but a different elemental composition. acs.orgnih.gov

The unique isotopic signature of bromine provides a powerful tool for identifying bromine-containing compounds in complex mixtures. nih.govacs.org The presence of a tribrominated species like this compound would be immediately recognizable from the characteristic 1:3:3:1 intensity ratio of the [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ isotope peaks. This pattern serves as a definitive confirmation of the number of bromine atoms in the molecule or fragment. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound (C₄H₇Br₃)

| Isotopic Composition | Calculated Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₄H₇⁷⁹Br₃ | 291.8157 | 100.0 |

| C₄H₇⁷⁹Br₂⁸¹Br | 293.8137 | ~300.0 |

| C₄H₇⁷⁹Br⁸¹Br₂ | 295.8116 | ~300.0 |

| C₄H₇⁸¹Br₃ | 297.8096 | ~100.0 |

Note: Relative abundances are approximate, reflecting the statistical distribution of ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) provides a powerful analytical tool for elucidating the fragmentation pathways of molecules like this compound. In a typical MS/MS experiment, the molecular ion ([M]•+) is first generated and isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. Analysis of these product ions offers detailed insights into the molecule's structure and bond stabilities.

For halogenated hydrocarbons, fragmentation is often initiated by the cleavage of a carbon-halogen bond, which is typically the weakest bond in the molecule. youtube.com The initial ionization process involves the removal of an electron, most likely one of the non-bonding electrons from a bromine atom due to their lower ionization energy compared to sigma bond electrons. youtube.comyoutube.com

The fragmentation of this compound can proceed through several key mechanisms:

Heterolytic Cleavage (Inductive Cleavage): This process involves the breaking of a bond where one fragment retains both electrons. For alkyl halides, a common fragmentation is the loss of a halogen radical, resulting in the formation of a carbocation. youtube.comyoutube.com In the case of this compound, the loss of a bromine radical (•Br) would be a primary fragmentation step. Given the presence of bromine isotopes (79Br and 81Br) in nearly equal abundance, ions containing bromine will appear as characteristic pairs of peaks (M+ and M+2) in the mass spectrum. docbrown.info

Alpha-Cleavage (Homolytic Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the initial radical cation. youtube.com This process is driven by the formation of a stable, resonance-stabilized cation. youtube.com For this compound, alpha-cleavage could occur at the C1-C2 or C2-C3 bonds, leading to the formation of various fragment ions.

Rearrangements: Molecular ions can undergo rearrangements prior to fragmentation, leading to the formation of more stable ions. The McLafferty rearrangement is a common example, although it is more typical for molecules containing a carbonyl group and a gamma-hydrogen. youtube.com

Hypothetical Fragmentation of this compound:

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss (m/z) |

| [C4H7Br3]•+ | Loss of •Br | [C4H7Br2]+ | 79/81 |

| [C4H7Br2]+ | Loss of HBr | [C4H6Br]+ | 80/82 |

| [C4H7Br2]+ | Loss of •CH2Br | [C3H5Br]+ | 93/95 |

| [C4H7Br3]•+ | Loss of •CH2Br | [C3H5Br2]•+ | 93/95 |

| [C3H5Br2]•+ | Loss of •Br | [C3H5Br]+ | 79/81 |

Note: m/z values for bromine-containing fragments will appear as isotopic pairs.

The relative abundance of these fragment ions would depend on their stability. For instance, the formation of a tertiary carbocation would be more favorable than a primary or secondary one. chemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination (If applicable for derivatives)

As of the current literature search, no specific X-ray crystallography studies have been published for this compound itself. This is likely due to its nature as a liquid or low-melting solid, making single crystal growth challenging. However, X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in the solid state and has been extensively used for various brominated organic compounds and their derivatives. nih.govresearchgate.netacs.orguni-muenchen.de

In the solid state, the packing of molecules is governed by a variety of intermolecular interactions. For brominated compounds, halogen bonding is a significant and directional interaction that can influence the crystal structure. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).

Other important intermolecular interactions that would be expected to influence the crystal packing of derivatives of this compound include:

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that increase with the size and surface area of the molecule.

Dipole-Dipole Interactions: The polar C-Br bonds would lead to a net molecular dipole, resulting in electrostatic interactions between molecules.

Hydrogen Bonds: While this compound itself cannot act as a hydrogen bond donor, derivatives with suitable functional groups (e.g., hydroxyl, amino) could form strong hydrogen bonds, significantly impacting their crystal packing. researchgate.netuni-muenchen.de

Studies on other brominated molecules have revealed that Br···Br and Br···O interactions can be important in dictating the supramolecular architecture. uni-muenchen.dersc.org The analysis of crystal structures often involves the use of tools like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a valuable means to investigate the properties of molecules like this compound, complementing experimental data and providing insights into aspects that are difficult to study empirically. nih.govroutledge.com

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure, properties, and reactivity of molecules. rsc.orgresearchgate.netrsc.org DFT calculations can provide information on:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the gas phase.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as Fukui functions, to predict the most likely sites for nucleophilic or electrophilic attack.

For halogenated alkanes, DFT calculations have been successfully employed to study reaction mechanisms, such as dehalogenation processes. rsc.org Different functionals and basis sets can be benchmarked to find the most accurate and efficient computational approach for a given system. rsc.org

Predicted Properties of this compound from Computational Data:

| Property | Predicted Value |

| Molecular Weight | 294.81 g/mol nih.gov |

| XLogP3-AA | 2.8 guidechem.com |

| Hydrogen Bond Donor Count | 0 guidechem.com |

| Hydrogen Bond Acceptor Count | 0 guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

These values are computationally predicted and sourced from public databases.

Due to the presence of rotatable single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum mechanical methods and is well-suited for exploring the conformational space of larger molecules.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a molecule.

By performing a systematic search of the torsional angles around the C1-C2 and C2-C3 bonds, an energy landscape can be generated, revealing the global and local energy minima corresponding to the most stable conformers.

Computational methods are also valuable for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes.

NMR Chemical Shifts: Quantum mechanical methods, particularly DFT, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) and coupling constants. This can be a powerful tool for structure elucidation and for understanding the relationship between electronic structure and NMR parameters.

Mass Spectrometry Fragmentation: While less common, computational methods can be used to model the potential energy surfaces of fragmentation reactions, providing insights into the likelihood of different fragmentation pathways observed in mass spectrometry.

The comparison of predicted and experimental spectroscopic data serves as a crucial bridge between theoretical models and experimental reality, leading to a more comprehensive understanding of the molecular properties of this compound and its derivatives.

Applications in Advanced Organic Synthesis and Materials Science Research

1,2,3-Tribromo-2-methylpropane as a Building Block for Complex Molecular Architectures

The strategic placement of three bromine atoms on the 2-methylpropane scaffold makes this compound a potent reagent for the construction of elaborate molecular structures. These bromine atoms can be selectively or sequentially substituted, providing a versatile platform for creating diverse and complex molecules.

Synthesis of Heterocyclic Compounds and Fine Chemicals

While direct and extensive research on the use of this compound for the synthesis of a wide array of heterocyclic compounds is not broadly documented in readily available literature, its potential as a precursor is significant. The three bromine atoms can act as leaving groups in reactions with various nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the formation of multiple new bonds, which can lead to the cyclization and formation of heterocyclic rings. For instance, reaction with a diamine could potentially lead to the formation of a nitrogen-containing heterocyclic system. The inherent stereochemistry of the molecule can also be exploited to synthesize chiral heterocycles, which are of great importance in medicinal chemistry and pharmacology.

The general principle involves the reaction of a polyhalogenated alkane with a binucleophile to form a heterocyclic ring. The specific reaction conditions, such as the choice of base and solvent, would be critical in directing the reaction towards the desired product and minimizing side reactions.

Construction of Spirocyclic and Fused-Ring Systems

The construction of spirocyclic and fused-ring systems often requires precursors with multiple reactive sites that can facilitate the formation of the intricate polycyclic frameworks. While specific examples detailing the use of this compound in the synthesis of spirocycles and fused rings are not extensively reported, its structure suggests its utility in such transformations.

The three bromine atoms offer multiple points of attachment for intramolecular or intermolecular cyclization reactions. For example, by carefully selecting reagents and reaction conditions, it could be possible to orchestrate a sequence of reactions that lead to the formation of a spirocenter or the fusion of new rings onto the initial propane framework. One hypothetical approach could involve the sequential reaction of the bromine atoms with different nucleophiles to build up a more complex intermediate, which then undergoes a final cyclization step to form the desired polycyclic system. The synthesis of such complex structures is a significant challenge in organic chemistry, and the availability of versatile building blocks like this compound is crucial for advancing this field.

Role in Polymer Chemistry and Advanced Materials Research

The presence of multiple bromine atoms in this compound also makes it a compound of interest in polymer chemistry. These bromine atoms can serve as initiation sites for controlled radical polymerization techniques or be incorporated into monomers to create specialty polymers with unique properties.

Precursors for Controlled Radical Polymerization (e.g., ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org This method relies on the use of an initiator, typically an alkyl halide, which can be reversibly activated and deactivated by a transition metal catalyst. wikipedia.org

Polybrominated compounds like this compound have the potential to act as multifunctional initiators in ATRP. Each bromine atom can potentially initiate the growth of a polymer chain, leading to the formation of star-shaped or branched polymers. The use of such multifunctional initiators allows for the creation of complex polymer architectures that can have unique physical and chemical properties compared to their linear counterparts.

The efficiency of this compound as an ATRP initiator would depend on several factors, including the lability of the carbon-bromine bonds and the specific reaction conditions employed. Research in this area would involve studying the kinetics of the polymerization and characterizing the resulting polymer architecture.

| Polymerization Technique | Potential Role of this compound | Resulting Polymer Architecture |

| Atom Transfer Radical Polymerization (ATRP) | Multifunctional Initiator | Star-shaped or Branched Polymers |

Monomer Synthesis for Specialty Polymers and Functional Materials

In addition to its role as an initiator, this compound can be chemically modified to produce novel monomers for the synthesis of specialty polymers. For instance, one or two of the bromine atoms could be replaced with a polymerizable group, such as a vinyl or acrylate group, while retaining the remaining bromine atom(s). The resulting monomer could then be polymerized to yield a functional polymer with pendant bromine atoms.

These pendant bromine atoms can serve as handles for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This approach provides a versatile platform for tailoring the properties of the polymer for specific applications, such as in the development of functional materials, coatings, and biomedical devices. Furthermore, the presence of bromine atoms in the polymer can impart flame-retardant properties.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound makes it a valuable tool for the development of new synthetic methodologies. Its polyhalogenated nature allows for the exploration of novel transformations and reaction cascades that may not be possible with simpler alkyl halides.

For example, the selective activation of one bromine atom over the others could lead to highly controlled and stepwise synthetic routes. Research in this area might focus on developing new catalytic systems that can differentiate between the primary and tertiary bromine atoms in the molecule. Such selective transformations would significantly enhance the synthetic utility of this compound and open up new avenues for the construction of complex organic molecules.

Catalytic Strategies for Efficient Transformations

In the realm of organic synthesis, catalytic strategies are paramount for developing efficient, selective, and sustainable chemical transformations. Catalysts, by lowering the activation energy of a reaction, allow for milder reaction conditions, reduced waste, and the formation of complex molecules with high precision. For a polyhalogenated compound such as this compound, catalytic methods could potentially be employed for a variety of transformations.

Hypothetically, research in this area could involve:

Catalytic Dehalogenation: The selective removal of one or more bromine atoms to generate reactive intermediates. Different catalysts could be explored to control the regioselectivity of this process.

Cross-Coupling Reactions: The bromine atoms could serve as handles for forming new carbon-carbon or carbon-heteroatom bonds through well-established catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the incorporation of the 2-methylpropane backbone into larger, more complex molecular architectures.

Catalytic Functionalization: Direct replacement of the bromine atoms with other functional groups using catalytic methods, offering a streamlined approach to synthesizing derivatives of this compound.

However, at present, there are no specific research findings or data tables in the public domain that demonstrate the application of these catalytic strategies to this compound.

Flow Chemistry and Continuous Processing for Scale-Up in Research

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern chemical research and development. It involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability.

For a compound like this compound, the application of flow chemistry could be beneficial, particularly if its reactions were highly exothermic or involved hazardous reagents or intermediates. The precise control offered by flow reactors could potentially lead to improved yields and selectivities in its hypothetical transformations.

A theoretical workflow for the use of this compound in a continuous process might involve:

| Step | Description | Potential Advantages in Flow |

| 1. Reagent Introduction | Precise pumping of this compound and other reactants into the flow system. | Accurate stoichiometric control, handling of small quantities. |

| 2. Mixing | Rapid and efficient mixing of the reactants in a micro-mixer. | Enhanced reaction rates and uniformity. |

| 3. Reaction | Passage of the reaction mixture through a heated or cooled reactor coil. | Precise temperature control, improved safety for exothermic reactions. |

| 4. In-line Analysis | Integration of analytical techniques (e.g., IR, UV-Vis) to monitor reaction progress in real-time. | Rapid optimization of reaction conditions. |

| 5. Quenching/Work-up | Introduction of a quenching agent to stop the reaction, followed by in-line purification. | Continuous processing and purification. |

| 6. Product Collection | Continuous collection of the purified product. | Amenable to automated, high-throughput synthesis. |

Despite these potential benefits, the scientific literature does not currently contain any studies that have implemented flow chemistry or continuous processing for the synthesis or transformation of this compound for research scale-up.

An exploration of the future research avenues for the chemical compound this compound reveals significant potential for innovation and discovery across several key areas of synthetic and computational chemistry. As a polyhalogenated alkane, this compound presents unique challenges and opportunities for developing more sophisticated, efficient, and sustainable chemical methodologies. Future research is poised to delve into stereoselective synthesis, gain deeper mechanistic understanding through advanced analytical techniques, leverage artificial intelligence for predictive chemistry, and develop environmentally benign synthetic and transformational pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.